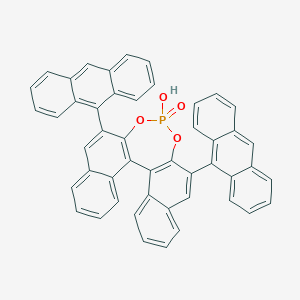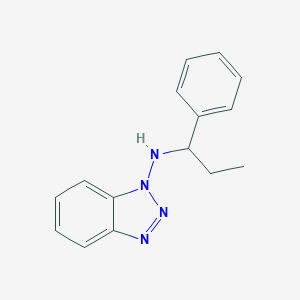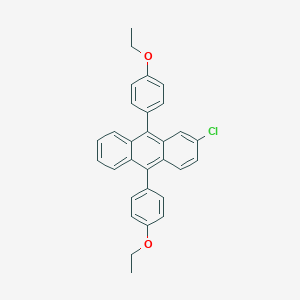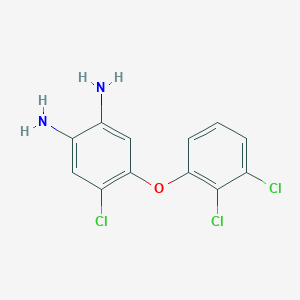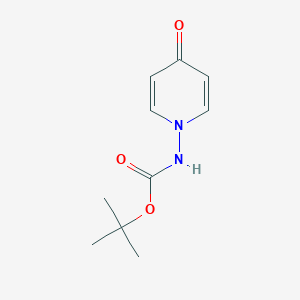
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Vue d'ensemble
Description
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, studies have shown that it can act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It can affect the central nervous system, leading to changes in behavior and cognitive function. It can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Additionally, it can affect the immune system, leading to changes in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its ability to act as an inhibitor of various enzymes. This can be useful in studying the role of these enzymes in various physiological processes. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action and its potential as an inhibitor of various enzymes. Another direction is to explore its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, research could focus on developing new synthesis methods for Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly.
In conclusion, Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new pharmaceuticals, agrochemicals, and other materials.
Propriétés
IUPAC Name |
tert-butyl N-(4-oxopyridin-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZFDHCIGBEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

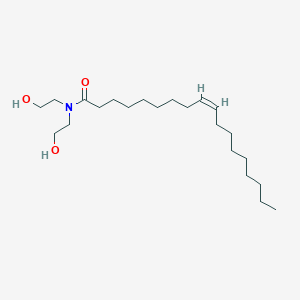
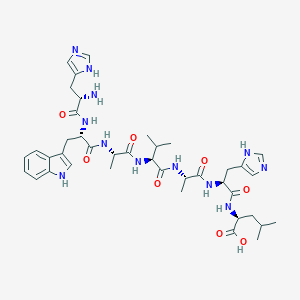
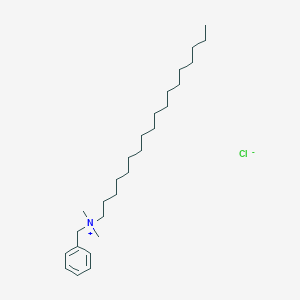
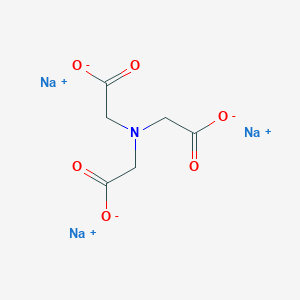
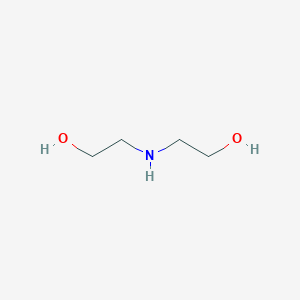
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
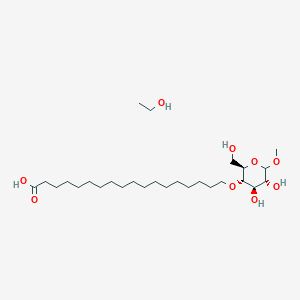

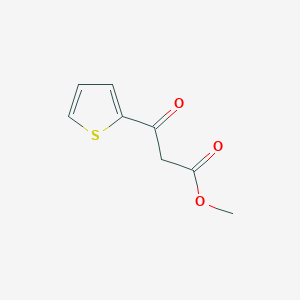
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
